(1S)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol

Catalog No.
S13591362
CAS No.
M.F
C8H8Cl2FNO
M. Wt
224.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-...

Product Name

(1S)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol

IUPAC Name

(1S)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethanol

Molecular Formula

C8H8Cl2FNO

Molecular Weight

224.06 g/mol

InChI

InChI=1S/C8H8Cl2FNO/c9-5-2-6(10)7(11)1-4(5)8(13)3-12/h1-2,8,13H,3,12H2/t8-/m1/s1

InChI Key

FMNBIOSAEXOTRS-MRVPVSSYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Cl)C(CN)O

Isomeric SMILES

C1=C(C(=CC(=C1F)Cl)Cl)[C@@H](CN)O

The compound (1S)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol is a chiral amino alcohol characterized by the presence of a dichloro and fluorine substituent on a phenyl ring. Its molecular formula is C8H10Cl2FNOC_8H_{10}Cl_2FNO and it has a molecular weight of approximately 219.08 g/mol. The compound's structure features an amino group attached to a carbon chain that links to a phenyl group, which is further substituted with two chlorine atoms and one fluorine atom, making it of interest in medicinal chemistry due to its potential biological activities.

Typical of amino alcohols, including:

  • Nucleophilic substitution reactions, where the amino group can act as a nucleophile.
  • Acid-base reactions, where the amino group can accept protons under acidic conditions.
  • Formation of esters or amides, through reaction with carboxylic acids or acid chlorides.

These reactions are significant for synthesizing derivatives that may enhance biological activity or modify physicochemical properties.

Preliminary studies suggest that (1S)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol exhibits notable biological activities, particularly in the realm of pharmacology. Its structural features may contribute to its interaction with biological targets such as enzymes or receptors. Compounds with similar structures have shown antimicrobial and anticancer properties, indicating potential therapeutic applications for this compound as well.

Several synthesis methods have been reported for producing (1S)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol:

  • Reduction of Ketones: Starting from 2,4-dichloro-5-fluoroacetophenone, the compound can be synthesized through reduction processes involving lithium aluminum hydride or sodium borohydride.
  • Amination Reactions: The introduction of the amino group can be achieved via nucleophilic substitution on a suitable halogenated precursor.
  • Chiral Resolution: If racemic mixtures are obtained, chiral resolution techniques can be employed to isolate the desired enantiomer.

These methods highlight the versatility in synthetic approaches for obtaining this compound.

The applications of (1S)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol extend across various fields:

  • Pharmaceuticals: Potential use as an intermediate in drug development due to its biological activity.
  • Chemical Research: Utilized in studies exploring structure-activity relationships (SAR) for developing new therapeutic agents.
  • Agricultural Chemicals: Possible application in agrochemicals targeting specific pests or pathogens.

Interaction studies focusing on this compound may involve:

  • Binding affinity assessments with various biological targets to determine its efficacy.
  • In vitro and in vivo studies to evaluate pharmacokinetics and pharmacodynamics.
  • Molecular docking studies to predict interactions at the molecular level with enzymes or receptors.

Such studies are crucial for understanding the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with (1S)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol, including:

Compound NameCAS NumberKey Features
1-(2,4-Dichloro-5-fluorophenyl)ethanamine855715-32-1Amino group without hydroxyl; potential for similar activity
2,4-Dichloroacetophenone704-10-9Lacks amino functionality; used in different chemical contexts
4-Fluorophenylalanine403-42-9Contains fluorine; important in peptide synthesis

Uniqueness

The uniqueness of (1S)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol lies in its specific combination of functional groups (amino and hydroxyl) along with halogen substitutions, which may enhance its binding properties and biological activity compared to similar compounds that lack these features. This specific configuration could lead to distinct pharmacological profiles and applications in drug discovery.

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

222.9966974 g/mol

Monoisotopic Mass

222.9966974 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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